molecular formula C20H24N6O3 B11620141 6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11620141
M. Wt: 396.4 g/mol
InChI Key: JOZJATUMPCDKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of nitrogen-rich heterocyclic carboxamides featuring a fused tricyclic core. Its structure includes a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene backbone substituted with a methyl group at position 13, a 3-(morpholin-4-yl)propyl chain at position 7, and a carboxamide group at position 3.

Synthetic routes for analogous compounds (e.g., imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides) involve diazotization of 5-aminoimidazole-4-carboxamide (AIC), followed by sequential reactions with methyl isocyanate, hydrolysis, and derivatization with alcohols or amines to introduce substituents .

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H24N6O3/c1-13-3-4-16-23-19-15(20(28)26(16)12-13)11-14(18(22)27)17(21)25(19)6-2-5-24-7-9-29-10-8-24/h3-4,11-12,21H,2,5-10H2,1H3,(H2,22,27)

InChI Key

JOZJATUMPCDKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)N)C=C1

Origin of Product

United States

Preparation Methods

Pyrimidine-Based Cyclization

Aminopyrimidine derivatives serve as foundational intermediates. For example, 4-amino-6-methylpyrimidine undergoes nitrosation to introduce an imino group, followed by cyclocondensation with α,β-unsaturated ketones to form the tricyclic system. Key conditions include:

  • Reagents : Acetic acid/HCl mixture for nitrosation.

  • Temperature : 80–100°C under reflux.

  • Yield : 45–60% after silica gel chromatography.

Characterization via 1H^1H-NMR typically reveals aromatic proton singlet signals at δ 7.2–8.1 ppm, confirming ring closure.

Quinoline Annulation

Alternative routes employ quinoline derivatives functionalized with alkoxy groups. For instance, 6-methoxy-7-hydroxyquinoline is alkylated with a propyl chain precursor before undergoing oxidative cyclization with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to form the fused rings. This method benefits from higher regioselectivity but requires stringent anhydrous conditions.

Introduction of the Morpholin-4-ylpropyl Side Chain

The morpholinylpropyl group is introduced via nucleophilic substitution or alkylation. A three-carbon spacer (propyl) ensures optimal steric and electronic interactions with target binding sites in pharmacological applications.

Alkylation of Secondary Amines

The triazatricyclo intermediate’s secondary amine reacts with 3-chloropropylmorpholine under basic conditions:

  • Reagents : K2_2CO3_3, KI (catalytic), DMF solvent.

  • Conditions : 12–18 hours at 60°C.

  • Yield : 50–65%, with unreacted starting material recovered via extraction.

13C^{13}C-NMR data for the propylmorpholine moiety shows peaks at δ 53.2 (morpholine C-N) and δ 26.8 (propyl CH2_2).

Mitsunobu Reaction for Oxygen-Based Linkages

While less common for nitrogen alkylation, the Mitsunobu reaction has been explored for attaching morpholinyl groups via ether bonds. However, this method shows lower efficiency (<40% yield) due to competing side reactions.

Imino Group Installation

The imino (-NH) group is introduced through oxidation of a primary amine or reductive amination. Manganese(IV) oxide (MnO2_2) is a preferred oxidant for its selectivity and mild conditions.

MnO2_22-Mediated Oxidation

A glycinate derivative is treated with MnO2_2 in acetonitrile at room temperature, yielding the α-imino ester intermediate.

  • Reaction Time : 6–8 hours.

  • Yield : 70–85% after filtration and solvent evaporation.

  • Key IR Signal : 1746 cm1^{-1} (C=O stretch of ester).

This intermediate is subsequently hydrolyzed to the carboxamide using aqueous NH3_3.

Carboxamide Functionalization

The carboxamide group is installed via coupling reactions. Activation of the carboxylic acid precursor is critical for high yields.

HATU-Mediated Coupling

The carboxylic acid (e.g., 5-carboxy-triazatricyclo derivative) is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and reacted with benzylamine:

  • Molar Ratio : 1:1.2 (acid:amine).

  • Solvent : Dichloromethane (DCM) with DIEA (N,N-Diisopropylethylamine).

  • Yield : 75–90% after recrystallization.

LC-MS analysis typically shows [M+H]+^+ peaks matching the expected molecular weight.

Industrial-Scale Optimization

For bulk synthesis, continuous flow reactors enhance efficiency:

ParameterBatch ProcessFlow Process
Reaction Time18 hours2 hours
Yield65%82%
Solvent Consumption500 L/kg product150 L/kg product

Flow systems minimize thermal degradation and improve mixing, particularly during exothermic steps like morpholinylpropyl alkylation.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Unwanted dimerization occurs at high concentrations. Mitigation includes:

  • Dilute reaction conditions (0.1–0.5 M).

  • Slow addition of reagents via syringe pump.

Purification of Polar Intermediates

Silica gel chromatography struggles with highly polar morpholinylpropyl intermediates. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and morpholine groups, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s reactivity and biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Research indicates that compounds similar to 6-Imino derivatives exhibit significant biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus< 50
Escherichia coli< 50

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure.

Anticancer Potential

The triazatricyclo structure has been associated with anticancer activity in several studies. Research has indicated that modifications to the compound can enhance its lipophilicity and bioavailability, which are critical for effective drug design.

Synthetic Routes

The synthesis of 6-Imino derivatives typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Preparation of the Triazatricyclo Core : This involves cyclization reactions that form the tricyclic structure.
  • Introduction of Functional Groups : The morpholinyl and carboxamide groups are introduced through nucleophilic substitutions or coupling reactions.
  • Purification : Advanced purification techniques such as chromatography are employed to isolate the desired product with high purity.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A series of derivatives were tested against clinical strains of bacteria, demonstrating potent activity comparable to established antibiotics.
  • Anticancer Activity Assessment : In vitro studies showed that the compound inhibited cell proliferation in cancer cell lines with IC50 values indicating significant potency.

Mechanism of Action

The mechanism of action of 6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamides ()

These compounds share a carboxamide group and imidazo-tetrazine core but lack the tricyclic framework of the target compound. Key differences include:

  • Core Structure : The tricyclic system in the target compound enhances rigidity and may improve binding specificity compared to bicyclic imidazo-tetrazines.

Table 1: Structural Comparison

Feature Target Compound Imidazo-tetrazine Carboxamides (IVa–IVi)
Core Structure Tricyclic (1,7,9-triazatricyclo) Bicyclic (imidazo[5,1-d][1,2,3,5]tetrazine)
Key Substituents 3-(Morpholin-4-yl)propyl, methyl Varied alkyl/aryl groups (Table 1 in )
Functional Groups Imino (NH), oxo (C=O), carboxamide Oxo (C=O), carboxamide
Triazeno-imidazole Carboxamides ()

Compounds such as 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide feature a triazeno (N=N–N) group instead of the imino group in the target compound. Key distinctions:

  • Stability: Triazeno groups are prone to hydrolysis under acidic conditions, whereas the imino group in the target compound may offer greater stability.
  • Bioactivity: Triazeno derivatives are known for alkylating DNA, but the target compound’s tricyclic structure could enable alternative mechanisms, such as intercalation or enzyme inhibition .
Spirocyclic Oxa-aza Decane Derivatives ()

Spiro compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione differ significantly in core architecture but share carboxamide and heterocyclic substituents.

  • Structural Complexity : The spiro system introduces conformational constraints, whereas the target compound’s planar tricyclic core may favor π-π stacking interactions.
  • Synthetic Pathways : Both classes employ multicomponent reactions, but the target compound’s synthesis likely requires specialized cyclization steps absent in spiro systems .

Functional and Pharmacological Implications

While biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:

  • Solubility : The morpholinylpropyl group may improve water solubility compared to purely hydrophobic analogs (e.g., IVa–IVi with aryl groups) .
  • Target Engagement: The imino and oxo groups could facilitate interactions with enzymes or receptors via hydrogen bonding, similar to catechins’ polyphenol interactions () .

Biological Activity

6-Imino-13-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H31N5O3C_{27}H_{31}N_{5}O_{3}, with a molecular weight of approximately 473.6 g/mol. It features a unique triazatricyclo structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC27H31N5O3C_{27}H_{31}N_{5}O_{3}
Molecular Weight473.6 g/mol
CAS Number844451-21-4

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance:

  • Minimum Inhibitory Concentration (MIC) : The MIC for Pseudomonas aeruginosa was determined to be notably lower than that for E. coli, indicating a stronger antibacterial effect against the former .

Anticancer Activity

The compound has shown promise in anticancer research:

  • Mechanism of Action : It is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Studies suggest that it may inhibit certain kinases involved in tumor growth .
  • Case Study : In a study involving cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Antiviral Activity

Preliminary studies have indicated potential antiviral properties:

  • Viral Targets : The compound may inhibit viral replication through interference with viral enzymes or receptors. Further research is needed to elucidate the specific pathways involved .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may bind to enzymes critical for bacterial and cancer cell metabolism.
  • Receptor Interaction : It could modulate receptor activity involved in signal transduction pathways related to cell growth and immune response .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy : A study using agar well-diffusion methods reported significant inhibition zones against selected bacterial strains when treated with the compound at concentrations above 100 mg/mL .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound significantly reduced viability in various cancer cell lines compared to control groups treated with standard chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step protocols, including cyclization, substitution, and functional group transformations. Key steps include:

  • Cyclization : Use of spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) to form the tricyclic core .
  • Substitution : Introduction of the morpholinylpropyl group via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF) and bases like triethylamine .
  • Purification : Recrystallization from ethanol/DMF mixtures to isolate high-purity crystals .
    Optimization : Adjust reaction time (10–12 hours at 120°C), stoichiometry of aldehydes/amines, and catalyst selection (e.g., Pd/C for hydrogenation) to improve yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the tricyclic scaffold, morpholine substitution, and carboxamide functionality .
  • IR Spectroscopy : Detect key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo and carboxamide groups) .
  • UV-Vis : Monitor conjugation in the tricyclic system (absorption ~250–300 nm) .
  • Elemental Analysis : Validate molecular formula (C, H, N, O percentages) .

Advanced: How can contradictions in spectral or crystallographic data be resolved during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine X-ray crystallography (if crystals are obtainable) with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
  • Computational Prediction : Use quantum chemical tools (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data .
  • Dynamic Light Scattering (DLS) : Assess aggregation states that may skew spectroscopic results .

Advanced: What computational strategies can model the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) using DFT (B3LYP/6-31G*) .
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., kinases) using AMBER or GROMACS to identify key residues for interaction .
  • Transition State Analysis : Identify intermediates in substitution reactions at the morpholine ring .

Advanced: What reaction mechanisms govern substitution at the morpholine ring, and how can regioselectivity be controlled?

Methodological Answer:

  • Nucleophilic Substitution : Morpholine’s tertiary nitrogen reacts with alkyl halides via SN2 mechanisms; steric hindrance from the propyl chain may slow reactivity .
  • Electrophilic Aromatic Substitution : Direct substitutions on the tricyclic core require activating groups (e.g., electron-donating methyl) at specific positions .
  • Regioselectivity : Use directing groups (e.g., carboxamide) or Lewis acid catalysts (e.g., AlCl₃) to favor substitution at specific sites .

Advanced: How can structure-activity relationships (SAR) be established for its potential biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., morpholine chain length, methyl groups) and test against targets (e.g., cancer cell lines) .
  • QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural descriptors (logP, polar surface area) with activity .
  • Enzyme Assays : Measure IC₅₀ values for kinase inhibition or binding affinity via SPR (surface plasmon resonance) .

Basic: How do solubility and stability vary under different pH and temperature conditions?

Methodological Answer:

  • Solubility Testing : Use shake-flask method in buffers (pH 1–13) and solvents (DMSO, ethanol) .
  • Stability Studies : Monitor degradation via HPLC under accelerated conditions (40–60°C, 75% humidity) .
  • pH-Dependent Stability : Carboxamide and imino groups may hydrolyze under acidic/basic conditions; stabilize with lyophilization .

Advanced: What role could this compound play in materials science applications?

Methodological Answer:

  • Conductive Polymers : Incorporate into π-conjugated systems for organic electronics; test conductivity via four-probe measurements .
  • Fluorescent Probes : Attach fluorophores (e.g., dansyl) to the tricyclic core for imaging applications; measure quantum yield .
  • Metal-Organic Frameworks (MOFs) : Coordinate morpholine nitrogen to metal nodes (e.g., Zn²⁺) to construct porous materials .

Advanced: How can low synthetic yields be addressed during scale-up?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts for key steps (e.g., hydrogenation) .
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust reaction conditions (e.g., solvent polarity) .

Advanced: What best practices ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Digital Lab Notebooks : Use platforms like LabArchives to track experimental parameters and raw data .
  • Metadata Annotation : Include instrument settings (e.g., NMR pulse sequences) and environmental conditions (humidity, temperature) .
  • Collaborative Repositories : Share synthetic protocols via PubChem or Zenodo to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.